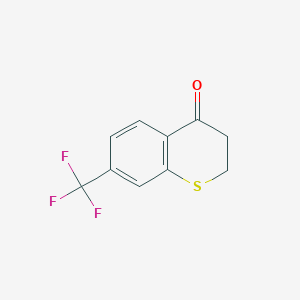
7-trifluoromethyl-2,3-dihydro-4H-1-benzothiopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)-2,3-dihydrothiochromen-4-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a dihydrothiochromenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-2,3-dihydrothiochromen-4-one typically involves the introduction of a trifluoromethyl group into a dihydrothiochromenone framework. One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to the large-scale synthesis of 7-(trifluoromethyl)-2,3-dihydrothiochromen-4-one with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydrothiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)-2,3-dihydrothiochromen-4-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-(trifluoromethyl)-2,3-dihydrothiochromen-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal biochemical pathways .
Comparación Con Compuestos Similares
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group, known for its selective inhibition of COX-2.
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals for its enhanced biological activity.
Uniqueness: 7-(Trifluoromethyl)-2,3-dihydrothiochromen-4-one is unique due to its dihydrothiochromenone structure combined with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C10H7F3OS |
|---|---|
Peso molecular |
232.22 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 |
Clave InChI |
XMEOVZDACFMFBI-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(C1=O)C=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















